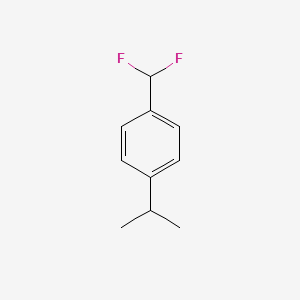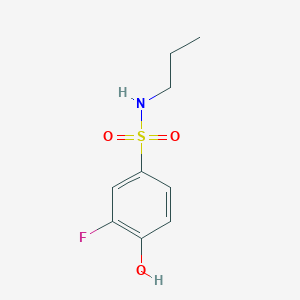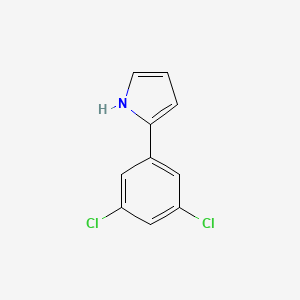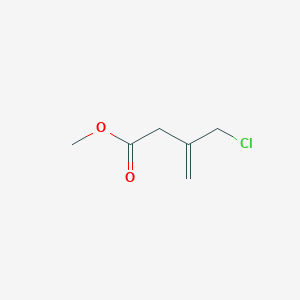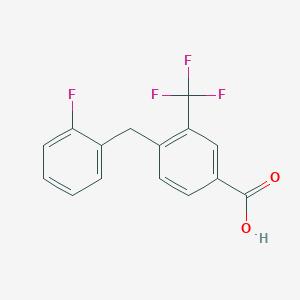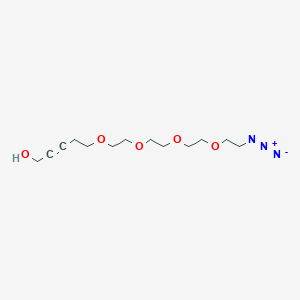
5-(Azido-PEG4)-pent-2-yn-1-Ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azido-PEG4)-pent-2-yn-1-Ol is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a terminal alkyne group. This compound is often used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The azide group can react with alkynes to form stable triazole linkages, making it a valuable tool in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azido-PEG4)-pent-2-yn-1-Ol typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG spacer to a suitable starting material.
Alkyne Introduction: The terminal alkyne group is introduced via Sonogashira coupling or other alkyne-forming reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
5-(Azido-PEG4)-pent-2-yn-1-Ol undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazoles.
Substitution Reactions: The azide group can be replaced by other functional groups under suitable conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions.
Sodium Azide: Used for introducing the azide group.
Triphenylphosphine: Used for reducing the azide group to an amine.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
科学研究应用
5-(Azido-PEG4)-pent-2-yn-1-Ol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Used in the development of advanced materials and nanotechnology.
作用机制
The primary mechanism of action for 5-(Azido-PEG4)-pent-2-yn-1-Ol involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it ideal for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, while the terminal alkyne group provides a reactive site for further modifications.
相似化合物的比较
Similar Compounds
Azido-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a terminal alkyne.
Azido-PEG4-Maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Azido-PEG4-Amine: Contains an amine group, used for amide bond formation.
Uniqueness
5-(Azido-PEG4)-pent-2-yn-1-Ol is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This makes it highly versatile for various applications, especially in bioconjugation and material science.
属性
分子式 |
C13H23N3O5 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol |
InChI |
InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2 |
InChI 键 |
YQCLXMHUARTLPW-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



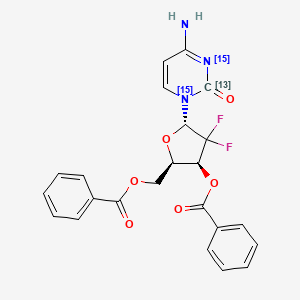

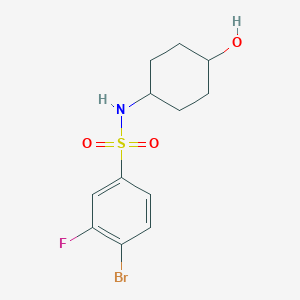
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
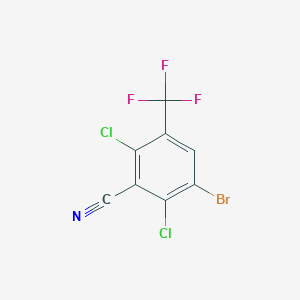
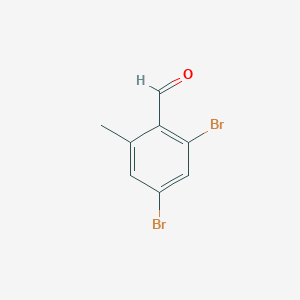
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
